N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide

Catalog No.
S548715
CAS No.
331771-20-1
M.F
C29H31N5O4
M. Wt
513.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-qu...

CAS Number

331771-20-1

Product Name

N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide

IUPAC Name

N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide

Molecular Formula

C29H31N5O4

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C29H31N5O4/c1-36-26-18-24-25(19-27(26)38-15-5-12-34-13-16-37-17-14-34)30-20-31-28(24)32-22-8-10-23(11-9-22)33-29(35)21-6-3-2-4-7-21/h2-4,6-11,18-20H,5,12-17H2,1H3,(H,33,35)(H,30,31,32)

InChI Key

OGNYUTNQZVRGMN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(N-benzoylamino)anilino)-6-methoxy-7-(3-(1-morpholino)propoxy)quinazoline, ZM 447439, ZM-447439, ZM447439

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5

Description

The exact mass of the compound N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide is 513.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition

    The presence of the quinazoline ring system suggests N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide might possess kinase inhibitory activity. Kinases are enzymes involved in regulating various cellular processes. Inhibiting specific kinases is a strategy for treating various diseases, including cancer .

  • Anti-proliferative Effects

    The molecule also contains a phenylbenzamide group, which is a common structural motif found in many anti-proliferative agents. These agents can slow or stop the growth of cells, making them potentially useful for cancer treatment .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Exact Mass

513.2376

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RSN3P9776R

Other CAS

331771-20-1

Wikipedia

ZM-447439

Dates

Modify: 2023-08-15
1: Kreis NN, Sanhaji M, Krämer A, Sommer K, Rödel F, Strebhardt K, Yuan J. Restoration of the tumor suppressor p53 by downregulating cyclin B1 in human papillomavirus 16/18-infected cancer cells. Oncogene. 2010 Jul 26. [Epub ahead of print] PubMed PMID: 20661218.
2: Lane SI, Chang HY, Jennings PC, Jones KT. The Aurora kinase inhibitor ZM447439 accelerates first meiosis in mouse oocytes by overriding the spindle assembly checkpoint. Reproduction. 2010 Jul 21. [Epub ahead of print] PubMed PMID: 20660090.
3: Crispi S, Fagliarone C, Biroccio A, D'Angelo C, Galati R, Sacchi A, Vincenzi B, Baldi A, Verdina A. Antiproliferative effect of Aurora kinase targeting in mesothelioma. Lung Cancer. 2010 Apr 3. [Epub ahead of print] PubMed PMID: 20371132.
4: Jeong YS, Cho S, Park JS, Ko Y, Kang YK. Phosphorylation of serine-10 of histone H3 shields modified lysine-9 selectively during mitosis. Genes Cells. 2010 Jan 13. [Epub ahead of print] PubMed PMID: 20070858.
5: Georgieva I, Koychev D, Wang Y, Holstein J, Hopfenmüller W, Zeitz M, Grabowski P. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines. Neuroendocrinology. 2010;91(2):121-30. Epub 2009 Nov 14. PubMed PMID: 19923785.
6: Suzuki T, Miyazaki K, Kita K, Ochi T. Trivalent dimethylarsenic compound induces histone H3 phosphorylation and abnormal localization of Aurora B kinase in HepG2 cells. Toxicol Appl Pharmacol. 2009 Dec 15;241(3):275-82. Epub 2009 Aug 28. PubMed PMID: 19716834.
7: Li M, Jung A, Ganswindt U, Marini P, Friedl A, Daniel PT, Lauber K, Jendrossek V, Belka C. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways. Biochem Pharmacol. 2010 Jan 15;79(2):122-9. Epub 2009 Aug 15. PubMed PMID: 19686703.
8: Kaestner P, Stolz A, Bastians H. Determinants for the efficiency of anticancer drugs targeting either Aurora-A or Aurora-B kinases in human colon carcinoma cells. Mol Cancer Ther. 2009 Jul;8(7):2046-56. Epub 2009 Jul 7. PubMed PMID: 19584233.
9: Shuda K, Schindler K, Ma J, Schultz RM, Donovan PJ. Aurora kinase B modulates chromosome alignment in mouse oocytes. Mol Reprod Dev. 2009 Nov;76(11):1094-105. PubMed PMID: 19565641.
10: Bekier ME, Fischbach R, Lee J, Taylor WR. Length of mitotic arrest induced by microtubule-stabilizing drugs determines cell death after mitotic exit. Mol Cancer Ther. 2009 Jun;8(6):1646-54. Epub 2009 Jun 9. PubMed PMID: 19509263.

Explore Compound Types